
(S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine is a six-membered ring with one nitrogen atom, and is a key part of many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, a benzyl group, and a tert-butyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
TRK Inhibitors
This compound has been used in the synthesis of pyrazolo [3,4-b]pyridine derivatives, which have been evaluated as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Therefore, this compound could potentially be used in cancer research and treatment.
Drug Design and Discovery
The compound has been used in the process of scaffold hopping and computer-aided drug design . This involves the generation of new molecular structures that can bind to a target protein, which is a key step in the development of new drugs. Therefore, this compound could be used in pharmaceutical research and development.
Biological Evaluation
The compound has been used in the biological evaluation of new synthetic derivatives . This involves testing the biological activity of these derivatives, such as their ability to inhibit certain proteins or enzymes. Therefore, this compound could be used in biological and biochemical research.
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . This compound could potentially be used in the synthesis of imidazole containing compounds, which have various therapeutic potentials .
Anti-leukemic Activity
The compound has been used in the synthesis of a compound that showed cytotoxic potential against two leukemia cell lines . Therefore, this compound could potentially be used in leukemia research and treatment.
Development of New Therapeutics
Given the compound’s involvement in the synthesis of various biologically active compounds, it could potentially be used in the development of new therapeutics for a variety of diseases .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as trks) and inhibit their activity . This inhibition could lead to a decrease in the proliferation and differentiation of cells .
Biochemical Pathways
Upon activation, TRKs can trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . Therefore, the inhibition of TRKs by (S)-tert-Butyl 3-((4-fluorobenzyl)amino)piperidine-1-carboxylate could potentially affect these pathways and their downstream effects.
Pharmacokinetics
A related compound, c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
The inhibition of trks could potentially lead to a decrease in the proliferation and differentiation of cells , which could be beneficial in the treatment of diseases such as cancer.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKVHAIBEIBV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

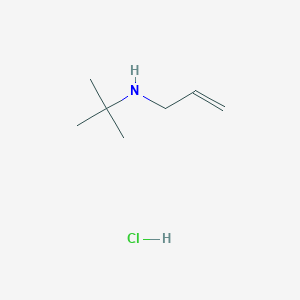
![2,11-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)
![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)
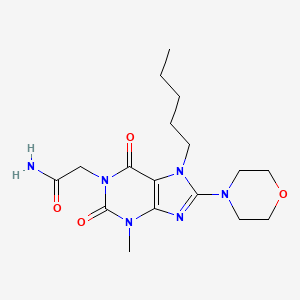
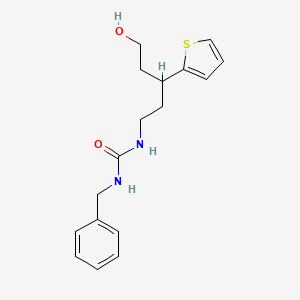
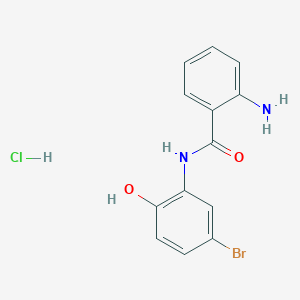
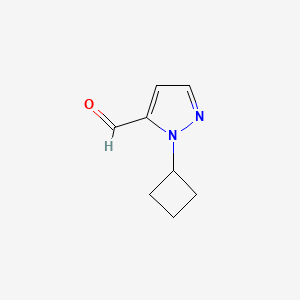
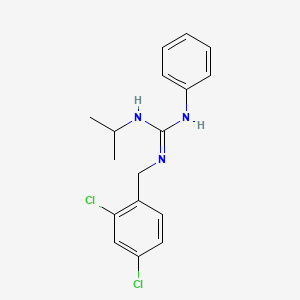
![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)


![Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride](/img/structure/B2761935.png)